molecular formula C17H17N3O6S B2536269 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide CAS No. 941872-36-2

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide

Cat. No.: B2536269
CAS No.: 941872-36-2
M. Wt: 391.4
InChI Key: AWRBPLQDJORICC-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide is a specialized chemical building block of interest in synthetic and medicinal chemistry research. Its structure incorporates both a 2-nitrobenzenesulfonamide (Ns) group and a pyrrolidinone moiety, which are valuable functionalities in organic synthesis. The 2-nitrobenzenesulfonamide group is a well-established protecting group for primary amines that can be selectively removed under mild conditions using thiophenol, allowing for the sequential synthesis of complex secondary amines . This reagent is provided for research applications only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the current scientific literature for the latest methodologies and potential applications for this compound and its derivatives.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c1-26-15-9-8-12(11-14(15)19-10-4-7-17(19)21)18-27(24,25)16-6-3-2-5-13(16)20(22)23/h2-3,5-6,8-9,11,18H,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRBPLQDJORICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the phenyl ring and subsequent functionalization. Key steps may include nitration, sulfonation, and methoxylation reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Production of amines or hydroxylamines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development. Additionally, it can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The nitrobenzenesulfonamide group, in particular, is known to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide, a comparative analysis with analogous sulfonamide derivatives is presented below.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
This compound (Target) 391.07 2-nitrobenzenesulfonamide, 4-methoxy, 3-(2-oxopyrrolidin-1-yl)phenyl Not reported Potential hydrogen-bonding via pyrrolidinone and nitro groups; moderate lipophilicity
Example 53 () 589.1 2-fluoro-N-isopropylbenzamide, 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl 175–178 Fluorine-rich structure; chromenone core; high molecular weight
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () 589.1 Pyrazolopyrimidine, chromenone, fluorophenyl 175–178 Hybrid heterocyclic system; multiple fluorines enhance metabolic stability

Key Insights

Substituent Effects on Physicochemical Properties: The target compound lacks fluorine atoms, which are prevalent in Example 53 (). Fluorine substituents typically enhance metabolic stability and lipophilicity but may reduce aqueous solubility. The pyrrolidinone ring in the target compound introduces hydrogen-bonding capacity, which may influence crystal packing (as per ’s discussion on hydrogen-bonding patterns ). In contrast, the chromenone core in Example 53 provides rigidity and planar aromaticity, favoring π-π stacking interactions.

Synthetic Considerations: Example 53 () was synthesized via Suzuki-Miyaura coupling (using a boronic acid and Pd catalyst), achieving a 28% yield. The target compound likely requires similar cross-coupling or sulfonylation steps, though reaction efficiency may vary due to steric hindrance from the pyrrolidinone group .

Biological Implications :

  • The nitro group in the target compound could act as a pharmacophore for enzyme inhibition (e.g., cyclooxygenase or carbonic anhydrase). However, nitro groups are sometimes associated with toxicity, whereas the fluorine substituents in Example 53 may offer a safer profile for therapeutic applications .

Biological Activity

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S, and it has a molecular weight of approximately 398.47 g/mol. The structure includes a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with 2-nitrobenzenesulfonyl chloride under controlled conditions. This reaction yields the target compound with high purity, as confirmed by spectral analysis techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have indicated that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve inhibition of folic acid synthesis, crucial for bacterial growth.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through in vitro assays and animal models. In one study, compounds with similar structures demonstrated a reduction in pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages . The results suggest that this compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Analgesic Activity

The analgesic properties of related compounds have been evaluated using standard pain models such as the hot plate and writhing tests. These studies indicated that compounds with a similar framework could significantly reduce pain responses, suggesting potential applications in pain management .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study tested the compound against multiple strains of bacteria. The results showed that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, highlighting its potential as a new antimicrobial agent.
  • Case Study on Anti-inflammatory Effects :
    In an experimental model of arthritis, the compound was administered to mice. Results indicated a marked decrease in joint swelling and inflammatory markers compared to control groups, suggesting its utility in treating autoimmune conditions.

Research Findings Summary Table

Study Activity Findings
Antimicrobial Activity Bacterial InhibitionEffective against S. aureus and E. coli; mechanism via folic acid synthesis inhibition
Anti-inflammatory Effects Cytokine ReductionReduced pro-inflammatory cytokines in LPS-stimulated macrophages
Analgesic Activity Pain ReductionSignificant decrease in pain responses in hot plate and writhing tests

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